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Cat. No.: B3080423

Get Quote

Executive Summary
5-Methyl-isothiazole-3-carbaldehyde (CAS 1083274-36-5) is a specialized heterocyclic

building block critical to modern fragment-based drug discovery (FBDD).[1] As a member of the

1,2-thiazole family, this compound offers a bioisosteric alternative to pyridine or thiazole rings,

modulating lipophilicity and metabolic stability in small molecule inhibitors. Its C-3 formyl group

serves as a versatile "chemical handle," enabling rapid diversification via reductive amination,

Wittig olefination, and condensation reactions. This guide details its physicochemical profile,

synthetic pathways, and validated protocols for its application in medicinal chemistry.[2]

Chemical Profile & Specifications
Identification & Properties
The isothiazole core is electron-deficient compared to thiazole, influencing the reactivity of the

aldehyde at the C-3 position. It is generally sensitive to oxidation and should be stored under

inert atmosphere.
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Parameter Technical Specification

CAS Number 1083274-36-5

IUPAC Name 5-Methyl-1,2-thiazole-3-carbaldehyde

Molecular Formula C₅H₅NOS

Molecular Weight 127.16 g/mol

SMILES CC1=CN=S1(C=O)

Appearance
Pale yellow to tan solid or semi-solid oil (Grade

dependent)

Solubility
Soluble in DMSO, DCM, Methanol, Ethyl

Acetate

Storage
2–8°C, Hygroscopic, Store under

Argon/Nitrogen

Structural Significance
The 5-methyl group blocks metabolic oxidation at the C-5 position, a common clearance

pathway for unsubstituted isothiazoles. The C-3 aldehyde is positioned to direct substituents

into specific binding pockets, making it a preferred scaffold for kinase inhibitors (e.g., targeting

MEK or Chk1) and anti-inflammatory agents (COX-1/2 inhibitors).

Synthetic Pathways[3][4]
The synthesis of 5-methyl-isothiazole-3-carbaldehyde typically proceeds through the

functionalization of the stable carboxylic acid or alcohol precursors. The most robust laboratory-

scale method involves the controlled oxidation of (5-methylisothiazol-3-yl)methanol.

Pathway Diagram: Synthesis & Reactivity
The following diagram outlines the retrosynthetic logic and downstream utility of the scaffold.
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Figure 1: Synthetic workflow from acid precursor to functionalized bioactive scaffolds.

Experimental Protocols
Protocol A: Synthesis via Oxidation (Recommended)
Objective: Preparation of 5-methyl-isothiazole-3-carbaldehyde from (5-methylisothiazol-3-

yl)methanol. Rationale: Direct oxidation of the alcohol prevents over-oxidation to the acid,

which is common with stronger oxidants like permanganate. Activated Manganese Dioxide

(MnO₂) is selected for its mild chemoselectivity.

Reagents:

(5-Methylisothiazol-3-yl)methanol (1.0 eq)

Activated MnO₂ (10.0 eq)

Dichloromethane (DCM) or Chloroform (anhydrous)

Celite (for filtration)

Procedure:

Dissolution: Dissolve (5-methylisothiazol-3-yl)methanol (e.g., 5 mmol) in anhydrous DCM (50

mL) in a round-bottom flask.
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Oxidation: Add activated MnO₂ (50 mmol) in portions to the stirring solution at room

temperature.

Monitoring: Stir the suspension vigorously. Monitor reaction progress via TLC (typically 30%

EtOAc/Hexane) or LC-MS. Conversion is usually complete within 4–12 hours.

Work-up: Filter the black suspension through a pad of Celite to remove manganese salts.

Wash the pad thoroughly with DCM.

Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C) to yield the crude

aldehyde.

Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–20%

EtOAc in Hexanes).

Self-Validating Check: The product should show a distinct aldehyde proton signal in ¹H NMR at

approximately δ 9.8–10.1 ppm.

Protocol B: Reductive Amination (Library Synthesis)
Objective: Derivatization of the aldehyde to form a secondary amine library. Rationale: Sodium

triacetoxyborohydride (STAB) is used as the reducing agent because it effectively reduces the

intermediate imine without reducing the aldehyde starting material, minimizing side products.

Reagents:

5-Methyl-isothiazole-3-carbaldehyde (1.0 eq)[3]

Primary Amine (R-NH₂) (1.1 eq)

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Acetic Acid (catalytic, 1–2 drops)

1,2-Dichloroethane (DCE) or THF

Procedure:
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Imine Formation: In a vial, combine the aldehyde (0.5 mmol) and the primary amine (0.55

mmol) in DCE (5 mL). If the amine is a salt (e.g., HCl salt), add 1.1 eq of TEA.

Activation: Add catalytic acetic acid to facilitate imine formation. Stir at room temperature for

30–60 minutes.

Reduction: Add STAB (0.75 mmol) in one portion. Stir the reaction at room temperature for

12–16 hours.

Quench: Quench with saturated aqueous NaHCO₃ solution.

Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Validation: Analyze by LC-MS for the [M+H]⁺ peak corresponding to the secondary amine.

Applications in Drug Discovery[6][7]
Bioactive Scaffold Utility
The 5-methyl-isothiazole motif acts as a pharmacophore in several therapeutic areas:

Kinase Inhibition: The nitrogen and sulfur atoms in the ring can participate in hydrogen

bonding with the hinge region of kinases.

Anti-Infectives: Isothiazole carboxamides have demonstrated efficacy against Gram-positive

bacteria.

COX Inhibitors: 5-substituted isothiazoles are established COX-1/COX-2 inhibitory scaffolds,

where the aldehyde serves as the linker to aryl groups.

Comparative Reactivity
Unlike furan-2-carbaldehydes (which are prone to ring opening) or thiophene-2-carbaldehydes,

the isothiazole-3-carbaldehyde is less electron-rich. This makes the carbonyl carbon highly

electrophilic, ensuring rapid reaction rates in condensation chemistries, but also requiring

careful storage to prevent hydration or oxidation.

Safety & Handling (MSDS Summary)
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Hazard Class Statement Precaution

Skin Irritant H315: Causes skin irritation
Wear nitrile gloves; wash

immediately upon contact.

Eye Irritant
H319: Causes serious eye

irritation

Use safety goggles; flush with

water for 15 min if exposed.

Respiratory
H335: May cause respiratory

irritation

Handle in a fume hood; avoid

dust/mist generation.

Reactivity Air/Moisture Sensitive
Store under inert gas; reseal

containers immediately.

Disposal: Dispose of as hazardous organic waste containing heteroatoms (Sulfur/Nitrogen). Do

not release into drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/9570146
https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm
https://www.mdpi.com/1422-8599/2023/1/M1557
https://www.mdpi.com/1422-8599/2023/1/M1557
https://www.researchgate.net/publication/364308137
https://www.benchchem.com/product/b3080423?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3080423?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Isothiazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]

2. ijirt.org [ijirt.org]

3. Isothiazole-3-carbaldehyde, 5-methyl-, CasNo.1083274-36-5 SAGECHEM LIMITED China
(Mainland) [sagechem.lookchem.com]

4. mdpi.com [mdpi.com]

To cite this document: BenchChem. [5-Methyl-isothiazole-3-carbaldehyde: Technical Guide &
Application Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3080423/docs#5-methyl-isothiazole-3-carbaldehyde-
technical-guide-application-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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